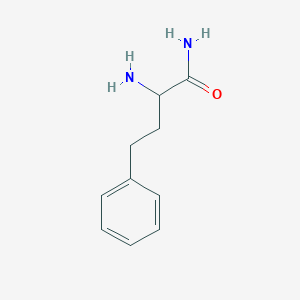

2-Amino-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-phenylbutanamide is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. Its molecular formula is C10H14N2O, and it has a molecular weight of 178.24 g/mol . This compound is known for its structural similarity to certain amino acids and its potential use in drug synthesis and other scientific applications.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within microbial cells .

Biochemical Pathways

The exact biochemical pathways affected by 2-Amino-4-phenylbutanamide are currently unknown. Given the potential antimicrobial activity of similar compounds , it’s possible that it interferes with essential microbial metabolic pathways

Result of Action

Based on the potential antimicrobial activity of related compounds , it may lead to the disruption of microbial cell function and ultimately cell death.

Action Environment

Factors such as pH, temperature, and presence of other substances could potentially affect its activity

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of N-substituted derivatives of (1-methyl-3-phenylpropyl)amine

Cellular Effects

It is known that similar compounds can have significant effects on cellular processes . For instance, some compounds can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with ammonia to yield the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-phenylbutanoic acid or 4-phenylbutanone.

Reduction: Formation of 2-amino-4-phenylbutanol or 2-amino-4-phenylbutane.

Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

2-Amino-4-phenylbutanamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-phenylbutane: Similar in structure but lacks the amide group.

4-Phenylbutanoic acid: The carboxylic acid analog of 2-Amino-4-phenylbutanamide.

2-Amino-4-phenylbutanol: The alcohol analog of the compound.

Uniqueness

This compound is unique due to its amide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and contributes to its potential therapeutic applications .

Biological Activity

2-Amino-4-phenylbutanamide, also referred to as phenylbutanamide, is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O. The compound features a butanamide backbone with an amino group at the second position and a phenyl group at the fourth position. This structural arrangement is believed to influence its biological activity significantly.

Biological Activities

Research has indicated that this compound exhibits various biological activities, particularly in the following areas:

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Binding : Interaction studies suggest that the compound may bind to various receptors and enzymes, influencing their activity and leading to pharmacological effects. This binding affinity is crucial for understanding its pharmacodynamics and potential therapeutic uses.

- Cytotoxic Mechanisms : In cancer cell lines, the induction of apoptosis has been identified as a crucial mechanism for the cytotoxic effects observed with related compounds. Morphological analyses using Hoechst staining have confirmed apoptotic changes in treated cells .

- Inflammatory Pathway Modulation : The inhibition of pro-inflammatory cytokines indicates that the compound may interfere with signaling pathways such as NF-κB or STAT3, which are pivotal in inflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Amino-N-methylbutanamide | Methyl group at nitrogen | Potentially different pharmacokinetics | |

| 4-Aminobutanamide | Amino group at fourth position | Distinct biological activity | |

| Phenylacetamide | Acetamide instead of butanamide | Different solubility and reactivity |

This table highlights how variations in structure can lead to differences in biological activity and chemical properties.

Case Studies

- Cytotoxicity Studies : A series of compounds related to this compound were evaluated for their cytotoxic effects against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines using MTT assays. Results indicated that some derivatives were more potent than cisplatin, a standard chemotherapy drug .

- Inflammation Modulation : In vivo studies involving compounds derived from the butanamide moiety showed significant reductions in IL-6 and TNF-α levels without inducing hepatotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name |

2-amino-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJXYGRSPMLWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.